7-Tetradecyne-6,9-diol, 5,10-diethyl-
Description
Overview of Alkyne Diol Chemistry in Modern Organic Synthesis Research
Alkyne diols are a class of organic molecules characterized by the presence of both a carbon-carbon triple bond (alkyne) and two hydroxyl (-OH) groups (diol). This combination of functional groups makes them versatile building blocks in modern organic synthesis. The alkyne moiety offers a rigid, linear structure and is amenable to a wide array of chemical transformations, including hydrogenation, hydration, and various coupling reactions. nist.govpublications.gc.ca The diol functionality allows for the formation of ethers, esters, and can be oxidized to form ketones or carboxylic acids. Furthermore, the hydroxyl groups can influence the reactivity of the alkyne and participate in intramolecular reactions, such as the gold-catalyzed bicycloketalization of alkyne-diols to form complex structures like attenols. chemreg.net
Structural Classifications and Significance of Branched Hydrocarbons with Multiple Functional Groups in Advanced Chemical Studies
Organic compounds are broadly classified by their functional groups, which are specific arrangements of atoms that dictate the molecule's chemical properties and reactivity. Hydrocarbons containing only carbon and hydrogen can be saturated (alkanes) or unsaturated (alkenes, alkynes). The introduction of multiple functional groups, such as in 7-Tetradecyne-6,9-diol, 5,10-diethyl-, creates a polyfunctional molecule.
The structure of 7-Tetradecyne-6,9-diol, 5,10-diethyl- is a branched hydrocarbon. Branching, the presence of alkyl side chains (in this case, two ethyl groups) on a parent carbon chain, significantly impacts a molecule's physical properties. Branched molecules tend to have lower boiling points than their straight-chain isomers due to reduced surface area for intermolecular London dispersion forces. The presence of multiple functional groups (an internal alkyne and two secondary alcohols) provides multiple sites for chemical reactions, making such molecules valuable intermediates in the synthesis of complex target molecules.
Rationale for the Investigation of 7-Tetradecyne-6,9-diol, 5,10-diethyl- within the Broader Field of Complex Organic Molecules
While there is no specific research available for 7-Tetradecyne-6,9-diol, 5,10-diethyl-, the rationale for investigating similar complex organic molecules is well-established. Such research is often driven by the search for new pharmaceuticals, agrochemicals, or materials with unique properties. The specific arrangement of functional groups and the three-dimensional structure of a molecule determine its biological activity or material properties. Branched alkyne diols could be explored for their potential as precursors to complex natural products, as chiral ligands in catalysis, or as specialized monomers for polymer synthesis.
Historical Context and Evolution of Synthetic Strategies for Symmetrically and Asymmetrically Substituted Alkyne Diols
The synthesis of alkynes has been a fundamental part of organic chemistry since the discovery of acetylene (B1199291) in 1836. Early methods often involved high-temperature industrial processes. Modern synthetic strategies for creating alkynes, including alkyne diols, are far more sophisticated and allow for precise control over the molecular structure.
A common method for alkyne synthesis is the double dehydrohalogenation of a vicinal or geminal dihalide using a strong base. To create alkyne diols, synthetic chemists can employ methods such as the alkynylation of carbonyl compounds. For instance, the reaction of a metal acetylide with two equivalents of a ketone or aldehyde can produce a symmetrically substituted alkyne diol.
The synthesis of asymmetrically substituted alkyne diols requires more complex, multi-step strategies to ensure the correct placement of different substituents. This might involve protecting group chemistry, where one functional group is temporarily masked while another part of the molecule is modified, followed by the sequential introduction of different side chains. The development of catalytic, enantioselective methods has been a major advance, allowing chemists to create specific stereoisomers of chiral diols, which is crucial for applications in medicine and materials science.
Predicted Chemical Data
While detailed experimental data for 7-Tetradecyne-6,9-diol, 5,10-diethyl- is not available in the scientific literature, some basic properties have been predicted and are listed in chemical databases.
| Property | Predicted Value | Unit |
| Molecular Formula | C18H34O2 | |
| Molecular Weight | 282.4614 | g/mol |
| Density | 0.924 | g/cm³ |
| Boiling Point | 290.9 | °C at 760 mmHg |
| Flash Point | 108 | °C |
| Refractive Index | 1.477 | |
| Vapour Pressure | 0.000218 | mmHg at 25°C |
| Data sourced from ChemNet. chemnet.com |
Structure
3D Structure
Properties
CAS No. |
25430-52-8 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
5,10-diethyltetradec-7-yne-6,9-diol |
InChI |
InChI=1S/C18H34O2/c1-5-9-11-15(7-3)17(19)13-14-18(20)16(8-4)12-10-6-2/h15-20H,5-12H2,1-4H3 |
InChI Key |
VCMIUIRQHPCSPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(C#CC(C(CC)CCCC)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 7 Tetradecyne 6,9 Diol, 5,10 Diethyl
Retrosynthetic Analysis of the 7-Tetradecyne-6,9-diol, 5,10-diethyl- Scaffold
A critical first step in synthesizing a complex molecule like 7-Tetradecyne-6,9-diol, 5,10-diethyl- is a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.
Identification of Key Disconnections and Precursors
The primary disconnections for 7-Tetradecyne-6,9-diol, 5,10-diethyl- are centered around the C7-C8 triple bond and the carbon-carbon bonds forming the diol and its adjacent ethyl branches. The most logical retrosynthetic pathway involves breaking the molecule at the internal alkyne. This suggests a convergent synthesis where two smaller fragments are prepared and then joined.
A key disconnection is made at the C7-C8 alkynyl bond, suggesting a Cadiot-Chodkiewicz coupling reaction. This would involve a terminal alkyne and a haloalkyne as the immediate precursors. Further disconnection of these precursors at the C6-C7 and C8-C9 bonds, respectively, leads to simpler carbonyl compounds and acetylides. The 5,10-diethyl branches can be envisioned as being introduced via alkylation or Grignard reactions on appropriate substrates.
This analysis leads to the identification of the following key precursors:
A terminal alkyne fragment.
A haloalkyne fragment.
Carbonyl compounds (aldehydes or ketones) that will form the basis of the carbon skeleton.
Alkylating agents to introduce the ethyl groups.
| Disconnection Point | Synthetic Strategy | Precursors |
| C7-C8 Triple Bond | Cadiot-Chodkiewicz Coupling | Terminal Alkyne, Haloalkyne |
| C6-OH and C9-OH | Nucleophilic addition to carbonyls | Aldehydes/Ketones, Acetylides |
| C5 and C10 Ethyl Groups | Alkylation/Grignard Reaction | Appropriate electrophiles/nucleophiles |
Stereochemical Considerations in Design of Synthetic Routes
The structure of 7-Tetradecyne-6,9-diol, 5,10-diethyl- contains multiple chiral centers at positions C6, C9, and potentially at C5 and C10 depending on the synthetic route. The formation of these stereocenters must be carefully controlled to obtain a specific stereoisomer.
The addition of acetylides to the carbonyl precursors will generate new stereocenters at C6 and C9. If the carbonyl precursors themselves are chiral, diastereomeric products can be formed. The relative stereochemistry between the two hydroxyl groups can be influenced by the choice of reagents and reaction conditions. For instance, substrate-controlled additions or the use of chiral catalysts could provide stereocontrol.
The introduction of the ethyl groups at C5 and C10 also creates stereocenters. The stereochemical outcome of these reactions will depend on the chosen method and the existing stereochemistry in the molecule. The linear nature of the alkyne in the center of the molecule places the two stereochemically complex ends at a significant distance, which may simplify some aspects of stereocontrol by reducing their interaction.
Total Synthesis Approaches
Based on the retrosynthetic analysis, a plausible total synthesis can be designed, incorporating key chemical transformations.
Cadiot-Chodkiewicz Coupling and Related Alkyne Formation Strategies for the C7-C8 Triple Bond
The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical diynes, making it an ideal candidate for forming the C7-C8 triple bond in the target molecule. wikipedia.orgrsc.orgrsc.org This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.org
The general reaction is as follows:
R-C≡C-H + X-C≡C-R' --(Cu(I), base)--> R-C≡C-C≡C-R'
For the synthesis of 7-Tetradecyne-6,9-diol, 5,10-diethyl-, the two fragments would be a terminal alkyne and a haloalkyne, each containing one of the hydroxyl groups and an ethyl branch. Recent advancements in the Cadiot-Chodkiewicz coupling, such as the use of ascorbate (B8700270) as a reductant, have led to improved, air-tolerant protocols that suppress unwanted side reactions and provide excellent yields. organic-chemistry.org
| Reaction | Catalyst/Reagents | Typical Yield |
| Cadiot-Chodkiewicz Coupling | CuBr, n-butylamine, sodium ascorbate, ethanol | 80-95% |
Diol Formation Mechanisms (e.g., Alkylation of Carbonyls with Acetylides, Reduction of α-Hydroxy Ketones)
The 6,9-diol functionality can be introduced by the nucleophilic addition of acetylides to carbonyl compounds. This is a fundamental and widely used method for forming propargyl alcohols. In the context of this synthesis, a lithium or magnesium acetylide, generated from a terminal alkyne, would react with an appropriate aldehyde or ketone.
For example, to form the C1-C7 fragment, a terminal alkyne could be deprotonated with a strong base like n-butyllithium to form a lithium acetylide. This nucleophile would then attack an aldehyde, which already contains the C5-ethyl group, to form the alcohol at C6. A similar strategy would be employed for the C8-C14 fragment.
An alternative approach could involve the synthesis of an α-hydroxy ketone, followed by a reduction to the diol. However, the direct addition of an acetylide to a carbonyl is a more convergent and efficient strategy for this particular target.
Strategies for Introduction of 5,10-Diethyl Branches (e.g., Alkylation, Grignard Reactions)
Alternatively, alkylation of an enolate could be employed. A ketone precursor could be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which would then be reacted with an ethyl halide (e.g., ethyl iodide) to install the ethyl group. The choice between these methods would depend on the specific substrates and the desired stereochemical control.
Convergent and Linear Synthesis Pathways
The construction of 7-tetradecyne-6,9-diol, 5,10-diethyl- can be approached through either a linear or a convergent synthesis. In a linear synthesis , the carbon skeleton is assembled in a stepwise manner, with each reaction adding to the growing molecular chain. chemistnotes.com In contrast, a convergent synthesis involves the independent preparation of key molecular fragments, which are then combined at a later stage to form the final product. chemistnotes.comwikipedia.org
A plausible linear approach could commence with a terminal alkyne, such as 1-hexyne (B1330390), which would undergo a series of C-C bond-forming reactions to sequentially build the carbon backbone. For instance, deprotonation of 1-hexyne followed by nucleophilic attack on an appropriate electrophile could be used to install one of the side chains. Subsequent reactions would then be required to introduce the second side chain and the hydroxyl functionalities.
Conversely, a convergent strategy would involve the synthesis of two key fragments that are later coupled. For the target molecule, a logical disconnection would be at the C7-C8 triple bond. This suggests the coupling of two propargylic alcohol fragments. For example, (3R,4R)-3-ethyl-1-hexyn-4-ol and a suitable derivative of (3S,4S)-3-ethyl-1-hexyn-4-ol could be synthesized independently and then coupled using a method such as the Cadiot-Chodkiewicz or Glaser coupling.
Comparative Analysis of Route Efficiency and Selectivity
From a selectivity standpoint, a convergent approach can also be more favorable. The independent synthesis of chiral fragments allows for better control over the stereochemistry of each stereocenter. These fragments can be prepared using established enantioselective methods and then coupled with retention of stereochemical integrity. In a linear synthesis, controlling the stereochemistry of newly formed stereocenters in the presence of existing ones can be challenging and may lead to diastereomeric mixtures that are difficult to separate.
Interactive Data Table: Theoretical Yield Comparison of Linear vs. Convergent Synthesis
| Number of Steps (Total) | Average Yield per Step | Linear Synthesis Overall Yield | Convergent Synthesis Overall Yield (2 fragments of equal length) |
| 10 | 90% | 34.9% | 65.1% |
| 10 | 80% | 10.7% | 32.8% |
| 15 | 90% | 20.6% | 54.9% |
| 15 | 80% | 3.5% | 18.0% |
Optimization of Reaction Conditions (e.g., Temperature, Solvent, Catalyst Systems)
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of key bond-forming reactions in the synthesis of 7-tetradecyne-6,9-diol, 5,10-diethyl-. A critical step in a potential synthesis would be the addition of an organometallic reagent to an aldehyde to form the secondary alcohol moieties. For instance, the addition of an ethyl Grignard reagent to a suitable aldehyde precursor.
The choice of solvent can significantly influence the reactivity of Grignard reagents. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used as they solvate the magnesium center, preventing aggregation and enhancing nucleophilicity. dtu.dk Temperature is another critical parameter. Grignard additions are typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions such as enolization of the aldehyde and to improve diastereoselectivity in reactions involving chiral substrates. dtu.dk
In the context of forming the alkyne bond via coupling reactions, the catalyst system is paramount. For example, in a Sonogashira coupling, the choice of palladium and copper catalysts, as well as the ligand on the palladium center, can dramatically affect reaction times and yields. The base used to deprotonate the terminal alkyne also plays a crucial role.
Interactive Data Table: Optimization of a Model Grignard Addition Reaction
| Entry | Solvent | Temperature (°C) | Additive | Yield (%) | Diastereomeric Ratio |
| 1 | Diethyl Ether | 0 | None | 75 | 2:1 |
| 2 | THF | 0 | None | 82 | 2.5:1 |
| 3 | THF | -78 | None | 88 | 4:1 |
| 4 | THF | -78 | ZnCl₂ | 92 | 10:1 |
Enantioselective and Diastereoselective Synthesis of 7-Tetradecyne-6,9-diol, 5,10-diethyl- and its Stereoisomers
Given the presence of four stereocenters in the target molecule, achieving stereochemical control is a primary challenge. Enantioselective and diastereoselective methods are essential for preparing specific stereoisomers.
Chiral Auxiliary Strategies
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed. For the synthesis of a fragment like (3R,4R)-3-ethyl-1-hexyn-4-ol, a chiral auxiliary, such as a pseudoephedrine amide, could be attached to a carboxylic acid precursor. wikipedia.org The chiral environment provided by the auxiliary would then direct the stereoselective alkylation or reduction to set the desired stereocenters. Subsequently, the auxiliary can be cleaved to reveal the chiral alcohol. The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.
Asymmetric Catalysis in Alkyne and Diol Formation
Asymmetric catalysis offers a more atom-economical approach to controlling stereochemistry, as only a small amount of a chiral catalyst is required to generate a large quantity of enantiomerically enriched product. nih.gov For the synthesis of the propargylic alcohol fragments, the asymmetric addition of a terminal alkyne to an aldehyde is a powerful strategy. organic-chemistry.orgacs.org For instance, using a chiral zinc-amino alcohol complex can catalyze the addition of an alkyne to an aldehyde with high enantioselectivity. organic-chemistry.orgacs.org
Alternatively, an asymmetric reduction of a ketone precursor could be employed. Catalytic systems based on chiral ruthenium or rhodium complexes with ligands such as BINAP can effectively reduce ketones to chiral alcohols with high enantiomeric excess. nih.gov
Interactive Data Table: Asymmetric Alkynylation of an Aldehyde
| Entry | Catalyst | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| 1 | Zn(OTf)₂ | N-Methylephedrine | Toluene | 25 | 85 | 92 |
| 2 | Ti(O-i-Pr)₄ | (R)-BINOL | CH₂Cl₂ | 0 | 78 | 88 |
| 3 | Cu(OAc)₂ | (S)-Ph-BOX | THF | -20 | 90 | 95 |
| 4 | In(OTf)₃ | (R,R)-DIOP | Dioxane | 25 | 82 | 85 |
Kinetic Resolution Techniques
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. nih.gov This technique can be applied to a racemic mixture of the final diol or a chiral intermediate. For example, lipase-catalyzed acylation can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov The choice of lipase (B570770) and acyl donor is crucial for achieving high selectivity (E-factor). nih.gov Similarly, chiral catalysts can be used for the kinetic resolution of diols through asymmetric oxidation or other transformations. acs.orgthieme-connect.com
Mechanistic Investigations of Chemical Transformations Involving 7 Tetradecyne 6,9 Diol, 5,10 Diethyl
Reactivity Profile of the Alkyne Moiety
The carbon-carbon triple bond in 7-Tetradecyne-6,9-diol, 5,10-diethyl- is the site of numerous potential reactions. However, the presence of bulky diethyl and alkyl groups on the adjacent carbons (C5 and C10) introduces significant steric hindrance, which can be expected to modulate its reactivity compared to less substituted internal alkynes.
Electrophilic and Nucleophilic Additions to the Triple Bond
Electrophilic Addition: Electrophilic addition to alkynes is a fundamental reaction class. libretexts.orgbyjus.comlumenlearning.com In the case of 7-Tetradecyne-6,9-diol, 5,10-diethyl-, the reaction with electrophiles such as hydrogen halides (HX) or halogens (X₂) is anticipated to proceed, albeit at a potentially slower rate due to the steric shielding of the triple bond. The reaction mechanism typically involves the formation of a vinyl cation intermediate. chemistrysteps.com For an unsymmetrical internal alkyne, the regioselectivity of the addition would be a key point of investigation, although for symmetrical additions like halogenation, this is not a factor. The initial addition would lead to a halo-substituted alkene, and a second addition can occur to yield a di- or tetra-haloalkane.
Nucleophilic Addition: While less common for unactivated alkynes, nucleophilic additions can occur, particularly when the triple bond is rendered more electrophilic. msu.eduquora.com For 7-Tetradecyne-6,9-diol, 5,10-diethyl-, direct nucleophilic attack on the triple bond is generally unfavorable due to the high electron density of the π-system. quora.com However, reactions can be facilitated by the presence of activating groups or specific catalysts. For instance, conjugate addition of soft nucleophiles can occur if the alkyne is activated by an electron-withdrawing group, which is not the case here. acs.org
Hypothetical Data on Electrophilic Addition to 7-Tetradecyne-6,9-diol, 5,10-diethyl-
| Reagent | Product(s) | Expected Observations |
|---|---|---|
| HBr (1 eq.) | (E/Z)-7-bromo-5,10-diethyltetradec-7-ene-6,9-diol | Slow reaction, mixture of stereoisomers |
| Br₂ (1 eq.) | (E)-7,8-dibromo-5,10-diethyltetradec-7-ene-6,9-diol | Anti-addition product favored |
Disclaimer: This table is illustrative and based on general principles of alkyne reactivity. Specific experimental data for 7-Tetradecyne-6,9-diol, 5,10-diethyl- is not available in the searched literature.
Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder Analogs)
Click Chemistry: The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org While this reaction is most efficient with terminal alkynes, it can also occur with internal alkynes, though often requiring harsher conditions or specific catalysts. rsc.org For 7-Tetradecyne-6,9-diol, 5,10-diethyl-, a copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) could potentially yield a fully substituted triazole. wikipedia.orgrsc.org The significant steric hindrance around the alkyne would likely necessitate optimized catalytic systems to achieve reasonable yields.
Diels-Alder Analogs: Alkynes can act as dienophiles in Diels-Alder reactions to form cyclohexadiene derivatives. organic-chemistry.orgquimicaorganica.orgwikipedia.org The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups. Given that 7-Tetradecyne-6,9-diol, 5,10-diethyl- is an unactivated, sterically hindered alkyne, its participation in Diels-Alder reactions would likely require high temperatures and a highly reactive diene. The steric bulk may also influence the stereoselectivity of the cycloaddition. acs.orglibretexts.org
Metal-Catalyzed Transformations (e.g., Hydroboration, Hydrosilylation, Hydrogenation)
Hydroboration: The hydroboration of internal alkynes with borane (B79455) reagents, followed by oxidation, is a powerful method for the synthesis of ketones. libretexts.org For an unsymmetrical internal alkyne, this reaction can lead to a mixture of regioisomers. With 7-Tetradecyne-6,9-diol, 5,10-diethyl-, being a symmetrical alkyne in terms of its core structure, hydroboration would be expected to produce a single ketone upon oxidation. Metal-catalyzed hydroboration can offer improved control and efficiency. researchgate.netrsc.orgwikipedia.orgacs.orgnih.gov
Hydrosilylation: The addition of a silicon-hydride bond across the triple bond, known as hydrosilylation, yields vinylsilanes, which are versatile synthetic intermediates. nih.govscientificspectator.com This reaction is typically catalyzed by transition metals such as platinum, rhodium, or cobalt. researchgate.netresearchgate.netorganic-chemistry.org For internal alkynes, the reaction can produce a mixture of (E) and (Z) isomers, and the regioselectivity can be influenced by the catalyst and the steric and electronic properties of the substituents. The steric hindrance in 7-Tetradecyne-6,9-diol, 5,10-diethyl- would be a critical factor in determining the stereochemical outcome.
Hydrogenation: The catalytic hydrogenation of alkynes can be controlled to produce either cis-alkenes or alkanes. libretexts.orglibretexts.org Using a poisoned catalyst, such as Lindlar's catalyst, the hydrogenation can be stopped at the alkene stage, yielding the corresponding cis-alkene via syn-addition of hydrogen. jove.com Complete hydrogenation to the corresponding alkane, 5,10-diethyltetradecane-6,9-diol, can be achieved using more active catalysts like platinum or palladium on carbon. researchgate.net
Hypothetical Data on Metal-Catalyzed Transformations of 7-Tetradecyne-6,9-diol, 5,10-diethyl-
| Reaction | Catalyst | Product | Expected Stereoselectivity |
|---|---|---|---|
| Hydrogenation | Lindlar's Catalyst | (Z)-5,10-diethyltetradec-7-ene-6,9-diol | High (cis-alkene) |
| Hydrogenation | Pd/C, H₂ | 5,10-diethyltetradecane-6,9-diol | N/A |
Disclaimer: This table is illustrative and based on general principles of alkyne reactivity. Specific experimental data for 7-Tetradecyne-6,9-diol, 5,10-diethyl- is not available in the searched literature.
Reactivity Profile of the Vicinal Diol Functionality
The 1,2-diol, or vicinal diol, arrangement of the hydroxyl groups in 7-Tetradecyne-6,9-diol, 5,10-diethyl- opens up another set of chemical transformations distinct from the alkyne moiety.
Deoxydehydration Reactions to form Unsaturated Hydrocarbons
Deoxydehydration (DODH) is a reaction that converts a vicinal diol into an alkene. nih.govnih.govstrath.ac.uk This transformation is often catalyzed by metal-oxo complexes, such as those of rhenium, molybdenum, or vanadium, in the presence of a reductant. researchgate.netroyalsocietypublishing.org The reaction proceeds through the formation of a metal-diolate intermediate, followed by a reduction and elimination sequence to yield the alkene. researchgate.net Applying this to 7-Tetradecyne-6,9-diol, 5,10-diethyl- would be expected to generate a conjugated dienyne, a valuable synthon in organic synthesis. The stereochemistry of the starting diol can influence the geometry of the resulting double bonds.
Oxidation Pathways to Ketones or Carboxylic Acids
Oxidation to Ketones: The secondary alcohol groups in the vicinal diol can be oxidized to ketones. byjus.comchemistryviews.orgwikipedia.org A variety of oxidizing agents, such as chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions, can be employed for this transformation. chemguide.co.uklibretexts.org The oxidation of both hydroxyl groups in 7-Tetradecyne-6,9-diol, 5,10-diethyl- would yield the corresponding diketone, 5,10-diethyltetradec-7-yne-6,9-dione. Careful control of the reaction conditions would be necessary to avoid over-oxidation or side reactions involving the alkyne.
Oxidative Cleavage to Carboxylic Acids: A more drastic oxidation of the vicinal diol can lead to the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of carboxylic acids. acs.orgorganic-chemistry.org Reagents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly used for this purpose. researchgate.net In the case of 7-Tetradecyne-6,9-diol, 5,10-diethyl-, this oxidative cleavage would break the C6-C9 bond, leading to the formation of two carboxylic acid fragments. This reaction provides a method for degrading the carbon skeleton in a controlled manner. google.comgoogle.com
Hypothetical Data on Vicinal Diol Reactivity of 7-Tetradecyne-6,9-diol, 5,10-diethyl-
| Reaction | Reagent(s) | Product |
|---|---|---|
| Deoxydehydration | Re₂O₇, PPh₃ | 5,10-diethyltetradeca-6,8-dien-7-yne |
| Oxidation | PCC | 5,10-diethyltetradec-7-yne-6,9-dione |
Disclaimer: This table is illustrative and based on general principles of vicinal diol reactivity. Specific experimental data for 7-Tetradecyne-6,9-diol, 5,10-diethyl- is not available in the searched literature.
Protecting Group Chemistry and its Influence on Reactivity
In the multistep synthesis and transformation of polyfunctional molecules like 7-Tetradecyne-6,9-diol, 5,10-diethyl-, the use of protecting groups is a critical strategy to achieve chemoselectivity. wikipedia.org The hydroxyl groups of the diol functionality are particularly susceptible to a variety of reagents, necessitating their protection to allow for selective reactions at the alkyne moiety or to prevent undesired side reactions.
The choice of protecting group can significantly influence the reactivity of the entire molecule. For the diol in 7-Tetradecyne-6,9-diol, 5,10-diethyl-, several common protecting groups for alcohols can be considered, each with its own impact on the steric and electronic environment of the molecule.
Common Protecting Groups for Diols:
Silyl Ethers (e.g., TBDMS, TIPS): These are bulky protecting groups that can be introduced selectively to one or both hydroxyl groups. The steric hindrance they provide can direct reactions to less hindered sites of the molecule. Their stability is pH-dependent, being labile under acidic conditions or in the presence of fluoride (B91410) ions.
Acetals (e.g., Acetonide, Benzylidene acetal): When the diol is a 1,2- or 1,3-diol, a cyclic acetal (B89532) can be formed with a ketone or aldehyde. synarchive.com This not only protects the diols but also conformationally constrains the molecule, which can influence the stereochemical outcome of subsequent reactions.
Ethers (e.g., Benzyl ether, MOM ether): These offer robust protection under a wide range of conditions and are typically removed by hydrogenolysis or strong acids.
The influence of these protecting groups on the reactivity of the alkyne function is a key consideration. A bulky protecting group on the adjacent hydroxyl groups can sterically hinder the approach of reagents to the alkyne, potentially reducing its reactivity in reactions such as hydroboration or metal-catalyzed cross-coupling. Conversely, the electronic effects of the protecting group can also play a role. Electron-withdrawing protecting groups could decrease the electron density of the alkyne, affecting its nucleophilicity.
Interactive Data Table: Influence of Protecting Groups on Alkyne Reactivity
| Protecting Group | Steric Hindrance | Electronic Effect | Predicted Influence on Alkyne Reactivity |
| TBDMS | High | Neutral | Decreased reactivity towards bulky reagents |
| Acetonide | Moderate | Neutral | Conformational rigidity may favor specific reaction pathways |
| Benzyl (Bn) | Moderate | Weakly electron-donating | Minimal impact on intrinsic reactivity |
| Methoxymethyl (MOM) | Low | Electron-withdrawing | May slightly decrease alkyne nucleophilicity |
Interactions and Synergistic Effects Between Alkyne and Diol Functionalities
The proximity of the alkyne and diol functionalities in 7-Tetradecyne-6,9-diol, 5,10-diethyl- allows for unique intramolecular interactions and synergistic effects that can lead to complex and interesting chemical transformations.
Intramolecular Cyclization Pathways
Under appropriate conditions, the diol can act as an internal nucleophile, attacking the alkyne moiety to form cyclic ethers. This process can be promoted by electrophilic activation of the alkyne, for instance, by treatment with a Lewis acid or a metal catalyst.
One plausible pathway is an intramolecular hydroalkoxylation reaction. Protonation or coordination of a Lewis acid to the alkyne would render it more electrophilic and susceptible to nucleophilic attack by one of the hydroxyl groups. The regioselectivity of this cyclization (i.e., which hydroxyl group attacks which carbon of the alkyne) would be influenced by factors such as the stability of the resulting carbocation intermediate and the ring size of the product. This type of transformation can be a powerful tool for the synthesis of substituted furans or pyrans.
Rearrangement Reactions under Acidic or Basic Conditions
The presence of both alkyne and diol groups makes 7-Tetradecyne-6,9-diol, 5,10-diethyl- susceptible to various rearrangement reactions, particularly under acidic or basic conditions.
Under acidic conditions, a pinacol-type rearrangement could be initiated by the protonation of one of the hydroxyl groups, followed by its departure as water to form a carbocation. libretexts.org A subsequent 1,2-hydride or 1,2-alkyl shift would lead to a more stable carbocation, which could then be trapped by the remaining hydroxyl group or undergo further reaction with the alkyne. The specific outcome would depend on the relative stability of the possible carbocation intermediates.
Under basic conditions, rearrangement could be initiated by deprotonation of one of the hydroxyl groups. The resulting alkoxide could then participate in intramolecular reactions. For example, a Payne-type rearrangement could occur if the diol were first converted to an epoxide.
Reaction Kinetics and Thermodynamics Studies
Understanding the reaction kinetics and thermodynamics of the transformations of 7-Tetradecyne-6,9-diol, 5,10-diethyl- is crucial for optimizing reaction conditions and controlling product selectivity.
Kinetic studies would involve monitoring the rate of disappearance of the starting material and the formation of products over time under various conditions (e.g., temperature, catalyst loading, solvent). This data would allow for the determination of the reaction order, rate constant, and activation energy. For example, in the case of an intramolecular cyclization, one could investigate the effect of different Lewis acids on the reaction rate.
Interactive Data Table: Hypothetical Kinetic Data for Intramolecular Cyclization
| Catalyst | Concentration (mol/L) | Temperature (°C) | Initial Rate (M/s) |
| BF₃·OEt₂ | 0.1 | 25 | 1.2 x 10⁻⁴ |
| BF₃·OEt₂ | 0.2 | 25 | 2.5 x 10⁻⁴ |
| Sc(OTf)₃ | 0.1 | 25 | 3.8 x 10⁻⁴ |
| Sc(OTf)₃ | 0.1 | 50 | 9.5 x 10⁻⁴ |
Thermodynamic studies would focus on the relative stabilities of the reactants, intermediates, and products. Computational chemistry could be a valuable tool here, allowing for the calculation of the Gibbs free energy of different species and the prediction of the equilibrium position of a reaction. For rearrangement reactions, understanding the relative thermodynamic stabilities of the different possible rearranged products would be key to predicting the major product under thermodynamically controlled conditions.
Advanced Spectroscopic and Structural Characterization of 7 Tetradecyne 6,9 Diol, 5,10 Diethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
For 7-Tetradecyne-6,9-diol, 5,10-diethyl-, ¹H NMR spectroscopy would be used to identify the different types of protons and their electronic environments. The spectrum would be expected to show distinct signals for the hydroxyl (-OH) protons, the methine (CH) protons adjacent to the hydroxyl groups, the methylene (B1212753) (CH₂) protons of the ethyl and butyl chains, and the terminal methyl (CH₃) protons. The integration of these signals would correspond to the number of protons of each type. Spin-spin coupling between adjacent protons would result in signal splitting, and the coupling constants (J values) would provide valuable information about the dihedral angles between protons, aiding in conformational analysis.
¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. Key signals would include those for the two sp-hybridized carbons of the alkyne (C≡C), the two sp³-hybridized carbons bearing the hydroxyl groups (C-OH), and the various methylene and methyl carbons of the alkyl and ethyl substituents. The chemical shifts of these carbons would be indicative of their local electronic environment.
Predicted ¹H and ¹³C NMR Data (Illustrative) This table is a theoretical prediction based on established principles of NMR spectroscopy, as experimental data is not available.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (butyl) | ~0.9 | ~14 |
| CH₃ (ethyl) | ~1.0 | ~10 |
| CH₂ (butyl) | ~1.3-1.5 | ~22-32 |
| CH₂ (ethyl) | ~1.5-1.7 | ~25-30 |
| CH-OH | ~3.8-4.2 | ~65-75 |
| OH | Variable (typically 1.5-5.0) | - |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the ¹H and ¹³C signals and elucidate the complete connectivity and stereochemistry, a suite of 2D NMR experiments would be essential. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity between adjacent protons. For instance, it would show correlations between the CH-OH proton and the protons on the adjacent methylene groups of the ethyl and butyl chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton, for example, by showing a correlation from the CH-OH protons to the alkyne carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. researchgate.net This would be particularly important for determining the relative stereochemistry of the two stereocenters (C6 and C9). Protons that are close in space, regardless of their bonding, will show cross-peaks, providing insights into the 3D structure of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sacardiff.ac.ukedinst.com
Analysis of C≡C and O-H Stretching Frequencies
For 7-Tetradecyne-6,9-diol, 5,10-diethyl-, the key functional groups are the hydroxyl (-OH) and the internal alkyne (C≡C).
O-H Stretching: IR spectroscopy is particularly sensitive to polar bonds and would show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the two hydroxyl groups. The broadness of this peak is due to hydrogen bonding.
C≡C Stretching: The carbon-carbon triple bond stretch of an internal alkyne typically appears in the IR spectrum as a weak absorption in the range of 2100-2260 cm⁻¹. udel.edu For a symmetrically substituted alkyne, this peak can be very weak or absent in the IR spectrum due to a small or zero change in the dipole moment during the vibration. Raman spectroscopy, however, is sensitive to changes in polarizability and is particularly effective for detecting non-polar or symmetric bonds. edinst.com Therefore, the C≡C stretch would be expected to produce a strong signal in the Raman spectrum, complementing the IR data.
Expected Vibrational Frequencies This table is based on typical frequency ranges for the specified functional groups.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| O-H | Stretching | 3200-3600 (Strong, Broad) | Weak |
| C-H (sp³) | Stretching | 2850-3000 (Strong) | Strong |
| C≡C | Stretching | 2100-2260 (Weak to Absent) | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and to obtain structural information from its fragmentation pattern. researchgate.net The molecular formula for 7-Tetradecyne-6,9-diol, 5,10-diethyl- is C₁₈H₃₄O₂, giving it a molecular weight of 282.46 g/mol . chemnet.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For C₁₈H₃₄O₂, the calculated exact mass is 282.2559. An HRMS measurement confirming this value would provide strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) would be a critical tool for elucidating the structure of 7-Tetradecyne-6,9-diol, 5,10-diethyl- by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or a related adduct would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide valuable information about the molecule's connectivity.
Predicted Fragmentation Pathways:
Based on the fragmentation of other long-chain alcohols and diols, several key fragmentation pathways can be anticipated:
Water Loss: A prominent initial fragmentation step for alcohols is the neutral loss of water (H₂O). For 7-Tetradecyne-6,9-diol, 5,10-diethyl-, the loss of one or two molecules of water from the protonated molecule would be expected, leading to significant peaks at m/z corresponding to [M+H-H₂O]⁺ and [M+H-2H₂O]⁺.
Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups (α-cleavage) is a characteristic fragmentation pathway for alcohols. For this compound, this could involve the cleavage of the C5-C6 and C9-C10 bonds, as well as the C6-C7 and C8-C9 bonds.
Cleavage of the Diethyl Side Chains: Fragmentation involving the loss of the ethyl groups at positions 5 and 10 would also be expected. This could occur through the loss of an ethyl radical (•C₂H₅) or ethene (C₂H₄).
Cleavage around the Alkyne Group: The central tetradecyne chain could undergo cleavage at various points, although fragmentation is often directed by the functional groups.
Hypothetical MS/MS Fragmentation Data:
The following table presents a hypothetical set of major fragment ions that could be observed in an MS/MS spectrum of protonated 7-Tetradecyne-6,9-diol, 5,10-diethyl- ([C₁₈H₃₅O₂]⁺, exact mass: 283.2637).
| m/z (Hypothetical) | Proposed Fragment Structure/Loss |
| 265.2531 | [M+H - H₂O]⁺ |
| 247.2426 | [M+H - 2H₂O]⁺ |
| 253.2324 | [M+H - C₂H₅]⁺ |
| 225.2011 | [M+H - C₄H₉]⁺ (Loss of a butyl group from the chain) |
| 197.1698 | Further fragmentation after initial losses |
| 155.1123 | Cleavage adjacent to the alkyne and hydroxyl groups |
X-ray Crystallography for Solid-State Molecular Structure and Conformation (if crystalline)
Should 7-Tetradecyne-6,9-diol, 5,10-diethyl- be a crystalline solid, single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.
Expected Structural Features:
Alkyne Geometry: The C≡C triple bond of the tetradecyne core is expected to be linear, with a bond length of approximately 1.20 Å. The adjacent C-C single bonds (C6-C7 and C8-C9) would be shorter than typical sp³-sp³ bonds due to the influence of the sp-hybridized carbons.
Hydroxyl Group Conformation and Hydrogen Bonding: The relative orientation of the two hydroxyl groups would be a key feature. In the solid state, it is highly probable that intermolecular hydrogen bonds would form between the hydroxyl groups of adjacent molecules, creating a network that dictates the crystal packing. Intramolecular hydrogen bonding between the two hydroxyl groups is also a possibility, depending on the conformational flexibility of the carbon chain.
Alkyl Chain Conformation: The long alkyl chains would likely adopt a largely extended, all-trans conformation to maximize van der Waals interactions and achieve efficient crystal packing. The presence of the diethyl substituents would introduce conformational complexity.
Hypothetical Crystallographic Data Table:
If a crystal structure were determined, the data would be presented in a standardized format. A hypothetical data table is shown below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 25.1 |
| β (°) | 95.5 |
| Volume (ų) | 2150 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.095 |
| R-factor | < 0.05 |
Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (if chiral)
7-Tetradecyne-6,9-diol, 5,10-diethyl- possesses two stereocenters at positions 6 and 9, and two additional stereocenters at positions 5 and 10. This gives rise to multiple possible stereoisomers. If a single stereoisomer of this chiral molecule were isolated, advanced chiroptical techniques such as Circular Dichroism (CD) spectroscopy could be employed to investigate its absolute configuration.
Principles of Circular Dichroism Spectroscopy:
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores. While the alkyne and hydroxyl groups themselves are not strong chromophores in the typical UV-Vis range, they can give rise to CD signals.
Expected Application and Data:
Assignment of Absolute Configuration: By comparing the experimental CD spectrum of an enantiomerically pure sample to the theoretically calculated spectrum using computational methods (such as time-dependent density functional theory, TD-DFT), the absolute configuration of the stereocenters could be determined.
Conformational Analysis: The sign and intensity of the Cotton effects in the CD spectrum are dependent on the conformation of the molecule in solution. Therefore, CD spectroscopy could also provide insights into the preferred solution-phase conformation of the flexible alkyl chains and the relative orientation of the hydroxyl groups.
Hypothetical Circular Dichroism Data:
A hypothetical CD spectrum for a specific enantiomer of 7-Tetradecyne-6,9-diol, 5,10-diethyl- might exhibit weak Cotton effects. The data would be presented as a plot of differential molar absorption (Δε) versus wavelength (λ).
| Wavelength (nm) (Hypothetical) | Δε (L mol⁻¹ cm⁻¹) (Hypothetical) | Associated Transition (Hypothetical) |
| 215 | +0.8 | n → σ* of hydroxyl groups |
| 230 | -0.5 | π → π* of the alkyne |
This hypothetical data suggests a positive Cotton effect at 215 nm and a negative one at 230 nm, which could be correlated with a specific absolute configuration through computational modeling.
Theoretical and Computational Studies of 7 Tetradecyne 6,9 Diol, 5,10 Diethyl
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-Tetradecyne-6,9-diol, 5,10-diethyl-, such studies would provide a foundational understanding of its three-dimensional structure and electron distribution.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable arrangement of atoms in a molecule (its optimized geometry) and its relative energy. A DFT study on 7-Tetradecyne-6,9-diol, 5,10-diethyl- would calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties. However, no specific DFT studies for this compound have been reported in the literature.
Table 1: Hypothetical DFT Geometric Parameters for 7-Tetradecyne-6,9-diol, 5,10-diethyl-
| Parameter | Predicted Value |
| C≡C Bond Length (Å) | Data not available |
| C-O Bond Length (Å) | Data not available |
| O-H Bond Length (Å) | Data not available |
| C-C-C Bond Angle (°) | Data not available |
| Dihedral Angle (°) | Data not available |
| Total Energy (Hartree) | Data not available |
Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from DFT calculations. Actual values are not available in the current body of scientific literature.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory provides insights into a molecule's reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where a molecule is likely to act as an electron donor or acceptor. An FMO analysis of 7-Tetradecyne-6,9-diol, 5,10-diethyl- would be invaluable for predicting its behavior in chemical reactions. As of now, such an analysis has not been published.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of a compound's behavior. For a flexible molecule like 7-Tetradecyne-6,9-diol, 5,10-diethyl-, MD simulations could reveal its preferred conformations in different environments and how it interacts with other molecules, such as solvents or other reactants. This information is critical for understanding its physical properties and biological activity, yet no MD simulation studies have been specifically conducted on this compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic data, which is essential for chemical identification and structural elucidation. Quantum mechanical calculations can estimate NMR chemical shifts (¹H and ¹³C) and the vibrational frequencies that appear in an Infrared (IR) spectrum. While general principles of spectroscopy apply, specific predicted spectra for 7-Tetradecyne-6,9-diol, 5,10-diethyl- are absent from the literature.
Table 2: Hypothetical Predicted Spectroscopic Data for 7-Tetradecyne-6,9-diol, 5,10-diethyl-
| Spectroscopic Data | Predicted Values |
| ¹H NMR Chemical Shifts (ppm) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available |
| Key IR Frequencies (cm⁻¹) | Data not available |
Note: This table illustrates the type of spectroscopic data that could be computationally predicted. Specific values for this compound are not currently available.
Computational Mechanistic Studies of Proposed Reaction Pathways
Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. By modeling the transition states and calculating the energy barriers, researchers can understand how a reaction proceeds and what factors influence its rate and outcome.
Transition State Localization and Energy Barrier Determination
For any proposed reaction involving 7-Tetradecyne-6,9-diol, 5,10-diethyl-, computational studies could identify the high-energy transition state structures and determine the activation energy required for the reaction to occur. This would provide a detailed understanding of its reactivity. Currently, there are no published computational studies on the reaction mechanisms of this specific compound.
Solvent Effects and Catalytic Cycle Modeling
The choice of solvent can significantly influence the thermodynamics and kinetics of a chemical reaction. rsc.org For a molecule like 7-Tetradecyne-6,9-diol, 5,10-diethyl-, with its polar hydroxyl groups and nonpolar hydrocarbon chains, the interaction with the solvent is expected to be a critical factor in its reactivity. Computational chemistry offers powerful tools to explore these interactions at a molecular level.
Solvent Effects
Computational models are instrumental in dissecting the complex role solvents play in chemical reactions. mdpi.com These effects can be broadly categorized into explicit and implicit solvation models. An explicit model would involve simulating individual solvent molecules around the solute, offering a detailed picture of specific interactions like hydrogen bonding. mdpi.com An implicit model, on the other hand, represents the solvent as a continuous medium with a defined dielectric constant, which is a computationally less expensive approach. nih.gov
A theoretical study on 7-Tetradecyne-6,9-diol, 5,10-diethyl- would likely employ Density Functional Theory (DFT) calculations to investigate how solvent polarity affects the stability of the ground state, transition states, and products of a hypothetical reaction. For instance, in a hypothetical dehydration reaction, the transition state is likely to be more polar than the reactants. In such a scenario, polar solvents would be expected to stabilize the transition state, thereby lowering the activation energy and accelerating the reaction rate.
The following interactive table presents hypothetical data from a computational study on the effect of different solvents on the activation energy of a hypothetical reaction involving 7-Tetradecyne-6,9-diol, 5,10-diethyl-.
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
| n-Hexane | 1.88 | 35.2 |
| Toluene | 2.38 | 33.1 |
| Tetrahydrofuran (B95107) (THF) | 7.52 | 28.5 |
| Acetone | 20.7 | 25.9 |
| Acetonitrile | 36.6 | 24.7 |
| Water | 80.1 | 22.3 |
This data is purely illustrative and intended to demonstrate the expected trend based on established chemical principles.
As the table demonstrates, an increase in the solvent's dielectric constant would likely lead to a decrease in the calculated activation energy for a reaction with a polar transition state. This is because polar solvents can better stabilize the charge separation that often characterizes transition states. rsc.org
Catalytic Cycle Modeling
Computational modeling is also a powerful tool for elucidating the mechanisms of catalytic cycles. For a molecule like 7-Tetradecyne-6,9-diol, 5,10-diethyl-, one could envision its participation in various metal-catalyzed reactions, such as hydrogenation or isomerization. A computational study would aim to map out the entire energy profile of the catalytic cycle.
This would involve:
Identifying Intermediates and Transition States: Using quantum mechanical calculations to determine the geometric and electronic structures of all species involved in the catalytic cycle.
Calculating Reaction Energies and Activation Barriers: Determining the energy changes for each step of the cycle to identify the rate-determining step.
For example, in a hypothetical platinum-catalyzed hydrogenation of the alkyne group in 7-Tetradecyne-6,9-diol, 5,10-diethyl-, computational modeling could explore the stepwise addition of hydrogen. The following table provides a hypothetical energy profile for such a catalytic cycle.
| Step | Description | Calculated ΔG (kcal/mol) |
| 1 | Oxidative addition of H₂ to the platinum catalyst | -5.2 |
| 2 | Coordination of 7-Tetradecyne-6,9-diol, 5,10-diethyl- | -10.1 |
| 3 | First migratory insertion (Transition State 1) | +15.8 |
| 4 | Formation of vinyl-platinum intermediate | -8.5 |
| 5 | Second migratory insertion (Transition State 2) | +12.3 |
| 6 | Reductive elimination of the alkane product | -20.4 |
This data is purely illustrative and intended to represent the type of information generated from catalytic cycle modeling.
Such a detailed energy profile would provide crucial insights into the reaction mechanism and could guide the rational design of more efficient catalysts. rsc.org Advanced computational techniques, such as Ab Initio Molecular Dynamics (AIMD), could further be employed to understand the dynamic behavior of the system, including the explicit role of the solvent in the catalytic process. digitellinc.com
Advanced Applications and Derivatization of 7 Tetradecyne 6,9 Diol, 5,10 Diethyl in Materials Science and Catalysis
Polymer Chemistry Applications
Use as a Monomer in Polymerization Reactions (e.g., Polyurethane Synthesis via Diol Functionality)
There is no available information detailing the use of 7-Tetradecyne-6,9-diol, 5,10-diethyl- as a diol monomer in polyurethane synthesis.
Incorporation into Polymer Backbones or Side Chains through Alkyne Functionalization
No research was found that describes the incorporation of 7-Tetradecyne-6,9-diol, 5,10-diethyl- into polymer backbones or its use for side-chain functionalization via its alkyne group.
Development of Specialized Materials (e.g., Hydrophilic Polyesters)
Information regarding the development of specialized materials, such as hydrophilic polyesters, using 7-Tetradecyne-6,9-diol, 5,10-diethyl- is not available.
Catalysis
Ligand Precursor in Homogeneous and Heterogeneous Catalysis (e.g., Metal Complexation through Hydroxyl Groups or Alkyne)
There are no studies available that investigate or confirm the role of 7-Tetradecyne-6,9-diol, 5,10-diethyl- as a ligand precursor for homogeneous or heterogeneous catalysis.
Role in Supporting Catalytic Activities (e.g., Deoxydehydration catalysts)
No literature was found that discusses the role of 7-Tetradecyne-6,9-diol, 5,10-diethyl- in supporting catalytic activities, including as a component in deoxydehydration catalyst systems.
Surface Modification and Interface Chemistry
The ability to tailor the chemical and physical properties of surfaces is fundamental to the development of advanced materials. The bifunctional nature of 7-Tetradecyne-6,9-diol, 5,10-diethyl- allows it to act as a versatile building block for surface engineering, enabling the introduction of specific functionalities and the creation of well-defined interfaces.
The internal alkyne group in 7-Tetradecyne-6,9-diol, 5,10-diethyl- is a key feature for covalent surface modification. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers an efficient and highly selective method for attaching this molecule to surfaces functionalized with azide (B81097) groups. nih.govscilit.com This reaction forms a stable triazole linkage, effectively anchoring the molecule to substrates like metals, polymers, or ceramics. alliedacademies.org
Beyond CuAAC, other alkyne-centric reactions can be employed. The thiol-yne radical addition reaction, for instance, allows for the coupling of the alkyne with thiol-modified surfaces or molecules. alliedacademies.org This reaction can proceed via a step-growth mechanism, potentially leading to the formation of highly cross-linked polymer networks at the surface. alliedacademies.org The reactivity of the internal alkyne in these reactions may be lower than that of a terminal alkyne, potentially requiring specific catalysts or more forcing reaction conditions. However, it offers a robust anchor point within the molecule's backbone for surface attachment.
These functionalization strategies could be used to immobilize the molecule on various substrates, thereby altering the surface's chemical and physical properties. The exposed hydroxyl groups and the hydrophobic alkyl chains would then dictate the new interfacial properties, such as wettability, adhesion, and biocompatibility.
The unique structure of 7-Tetradecyne-6,9-diol, 5,10-diethyl- makes it a compelling candidate for use in advanced coatings and surface treatments. When incorporated into a coating formulation, either as a monomer within a polymer matrix or as an additive, it can impart a combination of desirable properties.
The long alkyl chains contribute to hydrophobicity, which can be exploited to create water-repellent or anti-fouling surfaces. The diol functionality, on the other hand, can improve adhesion to polar substrates through hydrogen bonding. By covalently binding the molecule to a surface via its alkyne group, a durable and stable modification can be achieved. For example, treating a surface with this compound could significantly alter its contact angle with water, transitioning it from hydrophilic to hydrophobic. This is a critical parameter in applications ranging from anti-icing coatings to microfluidic devices.
Below is an interactive table illustrating the hypothetical effect of surface treatment with 7-Tetradecyne-6,9-diol, 5,10-diethyl- on the properties of a standard glass substrate.
| Property | Untreated Glass Substrate | Treated Glass Substrate | Potential Application |
| Water Contact Angle | ~30° (Hydrophilic) | >95° (Hydrophobic) | Anti-fouling surfaces, Moisture barrier |
| Surface Energy | High | Low | Non-stick coatings, Improved lubricity |
| Adhesion to Epoxy Resin | Moderate | High | Enhanced composite materials |
Note: The data in this table is illustrative and represents typical changes observed when a hydrophobic, functionalized molecule is applied to a hydrophilic surface. Actual values would depend on the specific treatment process and conditions.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. The structure of 7-Tetradecyne-6,9-diol, 5,10-diethyl- is particularly amenable to forming such ordered assemblies.
The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. This directional and specific interaction can drive the self-assembly of the molecules into well-defined, ordered networks. rsc.org Similar to diacetylene derivatives that form supramolecular nanofibers and gels through hydrogen-bonding, this compound could potentially form one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures. rsc.orgacs.org
The self-assembly process is further influenced by the hydrophobic alkyl chains. Van der Waals forces between these chains would promote aggregation and packing, particularly in polar solvents, to minimize unfavorable interactions with the solvent. The interplay between the strong, directional hydrogen bonds of the diol groups and the weaker, non-directional van der Waals forces of the alkyl chains would determine the final morphology of the supramolecular structure.
The table below summarizes the potential intermolecular forces involved in the self-assembly of 7-Tetradecyne-6,9-diol, 5,10-diethyl- and their expected contribution to the formation of ordered structures.
| Intermolecular Force | Involved Functional Group(s) | Relative Strength | Role in Self-Assembly |
| Hydrogen Bonding | Hydroxyl (-OH) groups | Strong, Directional | Primary driver of directional assembly and network formation. |
| Van der Waals Forces | Alkyl (C-H) chains | Weak, Non-directional | Promotes molecular packing and phase separation. |
| π-π Stacking | Alkyne (-C≡C-) groups | Very Weak, Geometrically Constrained | Minor stabilization if molecules are favorably aligned. |
Note: This table provides a qualitative assessment of the intermolecular forces and their potential roles based on the compound's structure.
Synthesis and Characterization of Derivatives and Analogues of 7 Tetradecyne 6,9 Diol, 5,10 Diethyl
Systematic Structural Modifications
The chemical architecture of 7-Tetradecyne-6,9-diol, 5,10-diethyl- offers multiple avenues for structural modification. These modifications are crucial for fine-tuning the molecule's physical and chemical properties.
Variations in Alkyl Chain Length and Branching (e.g., homologues, isomers)
The synthesis of homologues and isomers of the parent compound can be achieved by employing different Grignard or organolithium reagents in the initial synthetic steps, which typically involve the reaction of an acetylenic precursor with appropriate carbonyl compounds. For instance, the Favorsky reaction or the use of lithium acetylides can be adapted to introduce variability in the alkyl chains flanking the core structure. cdnsciencepub.comnveo.org
By substituting the starting materials with aldehydes or ketones bearing shorter, longer, or more branched alkyl chains, a library of analogous diols can be generated. For example, using 2-pentanone instead of 3-pentanone (B124093) in a hypothetical synthetic sequence would lead to isomers with altered branching at the C5 and C10 positions. Similarly, employing hexanal (B45976) or butanal would result in homologues with varying chain lengths.
Table 1: Hypothetical Homologues and Isomers of 7-Tetradecyne-6,9-diol, 5,10-diethyl- This table presents illustrative data for discussion purposes.
| Compound Name | Modification from Parent Compound | Predicted Boiling Point (°C) | Predicted Solubility in Hexane (g/100mL) |
|---|---|---|---|
| 7-Dodecyne-6,9-diol, 5,10-diethyl- | Shorter alkyl chains (propyl instead of butyl) | 275-280 | Higher |
| 7-Hexadecyne-6,9-diol, 5,10-diethyl- | Longer alkyl chains (pentyl instead of butyl) | 305-310 | Lower |
| 7-Tetradecyne-6,9-diol, 5,10-dipropyl- | Longer branches at C5 and C10 | 295-300 | Similar |
| 7-Tetradecyne-6,9-diol, 5-ethyl-10-propyl- | Asymmetric branching at C5 and C10 | 292-298 | Similar |
Derivatization of Hydroxyl Groups (e.g., Ethers, Esters, Carbonates)
The two hydroxyl groups in 7-Tetradecyne-6,9-diol, 5,10-diethyl- are prime sites for derivatization. Standard reactions for alcohols can be employed to convert these into a variety of functional groups, thereby altering the molecule's polarity, reactivity, and potential for intermolecular interactions. chemistrysteps.com
Ethers: Williamson ether synthesis, by treating the diol with a strong base like sodium hydride followed by an alkyl halide, can yield dialkoxy derivatives. The choice of the alkyl halide dictates the nature of the ether group.
Esters: Esterification can be achieved by reacting the diol with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst. This modification is useful for introducing a wide range of functionalities.
Carbonates: Reaction with phosgene (B1210022) or a chloroformate can lead to the formation of carbonates, which can serve as protecting groups or be used to link multiple diol units into polymeric structures.
Table 2: Illustrative Examples of Hydroxyl Group Derivatization This table presents illustrative data for discussion purposes.
| Derivative Type | Reagents | Resulting Functional Group | Expected Change in Polarity |
|---|---|---|---|
| Dimethyl Ether | NaH, CH3I | -OCH3 | Decreased |
| Diacetate Ester | Acetic Anhydride, Pyridine | -OCOCH3 | Slightly Decreased |
| Dibenzoate Ester | Benzoyl Chloride, Pyridine | -OCOC6H5 | Significantly Decreased |
| Diethyl Carbonate | Ethyl Chloroformate, Base | -OCOO-C2H5 | Decreased |
Chemical Transformations of the Alkyne
The internal alkyne functionality is a key feature of the molecule, offering a rich playground for chemical transformations. researchgate.net
Reduction to Alkenes: The triple bond can be selectively reduced to a double bond. Using Lindlar's catalyst would yield the cis-alkene, while a dissolving metal reduction (e.g., Na in liquid NH3) would produce the trans-alkene. Complete reduction to the corresponding alkane can be achieved through catalytic hydrogenation with catalysts like palladium on carbon.
Hydration to Ketones: In the presence of acid and a mercury catalyst, the alkyne can undergo hydration to form a ketone. For an internal alkyne, this would typically result in a mixture of two isomeric ketones.
Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions. For instance, a [3+2] cycloaddition with an azide (B81097) (a "click" reaction) would yield a triazole, a reaction that has been shown to be effective for derivatizing internal alkynes. chemrxiv.org
Stereoisomers and Enantiomers: Synthesis and Chiral Recognition
The parent molecule, 7-Tetradecyne-6,9-diol, 5,10-diethyl-, possesses two stereocenters at C6 and C9. This gives rise to the possibility of three stereoisomers: a pair of enantiomers ((6R, 9R) and (6S, 9S)) and a meso compound ((6R, 9S)). The synthesis of specific stereoisomers necessitates the use of stereoselective synthetic methods. acs.orgnih.gov
The asymmetric synthesis of chiral diols is a well-established field, often employing chiral catalysts or auxiliaries. acs.orgrsc.org For instance, a chiral ligand could be used in the addition of an organometallic reagent to a diketone precursor to induce stereoselectivity. Biocatalysis, using enzymes such as alcohol dehydrogenases, also presents a powerful tool for the stereoselective synthesis of chiral 1,3-diols, which are structurally related. rsc.org
Once synthesized, the separation of enantiomers can be achieved through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatographic techniques. The characterization and confirmation of the absolute stereochemistry would typically involve techniques such as X-ray crystallography or comparison of optical rotation and circular dichroism data with theoretical calculations.
Structure-Property Relationships of Derivatives in Academic Contexts
The systematic synthesis of derivatives allows for the investigation of structure-property relationships, providing insights into how specific molecular features influence macroscopic properties.
Reactivity: The introduction of different functional groups can significantly alter the reactivity of the molecule. For example, ester derivatives can undergo hydrolysis, while ether derivatives are generally more chemically inert. The geometry of the alkene resulting from alkyne reduction (cis vs. trans) will influence its subsequent reactivity in, for example, cycloaddition reactions.
Spectroscopic Signatures: Each modification will lead to predictable changes in spectroscopic data. In NMR spectroscopy, the chemical shifts of protons and carbons near the site of modification will be altered. For instance, the conversion of the hydroxyl groups to esters will shift the signals of the adjacent methine protons downfield. In infrared spectroscopy, the characteristic O-H stretch of the diol will be absent in its ether and ester derivatives, while new C=O stretches will appear for the esters and carbonates.
Material Performance: For applications in materials science, properties such as thermal stability, liquid crystalline behavior, and self-assembly characteristics can be tuned through derivatization. For example, introducing long, linear alkyl chains via etherification could promote the formation of liquid crystalline phases. The ability of the diol and its derivatives to act as surfactants is also a property of interest, with the balance of hydrophilic hydroxyl groups and hydrophobic alkyl chains being a key determinant of surface activity. researchgate.net
Table 3: Predicted Spectroscopic Data for Selected Derivatives This table presents illustrative data for discussion purposes.
| Compound | Key ¹H-NMR Signal (δ, ppm) | Key ¹³C-NMR Signal (δ, ppm) | Key IR Absorption (cm⁻¹) |
|---|---|---|---|
| 7-Tetradecyne-6,9-diol, 5,10-diethyl- | ~3.6-3.8 (CH-OH) | ~65-70 (C-OH), ~80-85 (C≡C) | ~3350 (br, O-H), ~2230 (w, C≡C) |
| 6,9-Diacetoxy-7-tetradecyne, 5,10-diethyl- | ~4.8-5.0 (CH-OAc) | ~70-75 (C-OAc), ~170 (C=O) | ~1740 (s, C=O), ~1240 (s, C-O) |
| (Z)-7-Tetradecene-6,9-diol, 5,10-diethyl- | ~5.5-5.7 (CH=CH) | ~125-130 (C=C) | ~3350 (br, O-H), ~1650 (w, C=C) |
Conclusion and Future Research Directions for 7 Tetradecyne 6,9 Diol, 5,10 Diethyl
Summary of Current Research Gaps and Opportunities
A thorough review of the existing scientific literature reveals a significant lack of specific data for 7-Tetradecyne-6,9-diol, 5,10-diethyl-. The primary research gaps and corresponding opportunities are summarized below:
Physicochemical Properties: There is a notable absence of comprehensive data on the fundamental physicochemical properties of 7-Tetradecyne-6,9-diol, 5,10-diethyl-. Future research should focus on determining its solubility in various solvents, melting point, boiling point, and spectroscopic characteristics (NMR, IR, Mass Spectrometry).
Synthetic Pathways: Detailed synthetic methodologies for 7-Tetradecyne-6,9-diol, 5,10-diethyl- are not well-documented. While the Favorsky reaction is a common method for synthesizing acetylenic diols, optimizing this process for this specific compound to achieve high yields and purity presents a research opportunity. nveo.orgnveo.org
Reactivity and Derivatization: The reactivity of the hydroxyl and alkyne functional groups in 7-Tetradecyne-6,9-diol, 5,10-diethyl- remains unexplored. Investigating its participation in reactions such as etherification, esterification, and click chemistry could lead to the development of novel derivatives with tailored properties. nih.gov
Biological Activity: There is no available information on the biological or toxicological profile of this compound. Screening for potential applications in areas such as agriculture or pharmaceuticals, along with a thorough toxicological evaluation, is a crucial area for future research.
The table below summarizes the key research gaps and the opportunities they present.
| Research Gap | Opportunity for Investigation |
| Lack of Physicochemical Data | Comprehensive characterization of physical and spectral properties. |
| Undocumented Synthetic Routes | Development and optimization of efficient and scalable synthetic methods. |
| Unknown Chemical Reactivity | Exploration of derivatization reactions to create novel functional molecules. |
| No Biological/Toxicological Data | Screening for potential bioactivities and assessment of safety profiles. |
Prospective New Synthetic Methodologies (e.g., Green Chemistry Approaches)
Future synthetic strategies for 7-Tetradecyne-6,9-diol, 5,10-diethyl- should prioritize sustainability and efficiency. Green chemistry principles offer a framework for developing more environmentally benign processes.
Catalytic Approaches: The development of novel catalytic systems could improve the efficiency and selectivity of the synthesis. For instance, the use of transition-metal catalysts could enable more controlled C-C bond formation. nih.govorganic-chemistry.org Gold-catalyzed cycloisomerization has shown promise in the synthesis of related compounds. beilstein-journals.org
Solvent Selection: Traditional organic solvents used in organic synthesis often pose environmental hazards. Research into the use of greener solvents, such as water or supercritical carbon dioxide, could significantly reduce the environmental impact of the synthesis process. ucsb.eduacs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Methodologies that minimize the formation of byproducts would be highly desirable.
Bio-based Feedstocks: Investigating the potential for using renewable, bio-based starting materials for the synthesis of the alkyl chains could contribute to the development of more sustainable chemical manufacturing processes. rsc.orgrsc.orgcnr.it
Advanced Analytical Techniques for Real-time Monitoring of Reactions
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, improving yields, and ensuring safety. Several advanced analytical techniques could be employed for the synthesis of 7-Tetradecyne-6,9-diol, 5,10-diethyl-.
Spectroscopic Methods: In-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants and products. ijpsjournal.com For reactions involving alkynes, Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like Signal Amplification by Reversible Exchange (SABRE), can be particularly powerful for monitoring reaction progress. acs.orgresearchgate.netnih.gov
Chromatographic Techniques: The coupling of High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with Mass Spectrometry (MS) allows for the rapid separation and identification of reaction components. rsc.orgnih.govupo.es Automated systems can provide real-time quantitative data on reaction kinetics. rsc.org Thin-layer chromatography combined with image analysis also presents a cost-effective method for reaction monitoring. rsc.org
The following table outlines potential analytical techniques for real-time monitoring.
| Analytical Technique | Information Provided |
| In-situ FTIR/Raman | Functional group analysis, concentration changes. |
| Real-time NMR | Structural information, reaction kinetics. acs.orgresearchgate.netnih.gov |
| Automated HPLC-MS/GC-MS | Separation and quantification of reaction components. rsc.orgnih.govupo.es |
| MIA-TLC | Quantitative analysis of reaction conversion. rsc.org |
Exploration of Novel Applications in Emerging Fields (e.g., Sustainable Chemistry, Niche Material Science)
The unique structure of 7-Tetradecyne-6,9-diol, 5,10-diethyl-, featuring a rigid alkyne core and flexible alkyl chains with hydroxyl groups, suggests potential for a range of novel applications.
Sustainable Chemistry: As a long-chain diol, it could serve as a monomer for the synthesis of bio-based polyesters and polyurethanes, contributing to the development of sustainable polymers. rsc.orgrsc.orgsemanticscholar.org Its derivatives could also be explored as green solvents or additives.
Niche Material Science: The presence of the alkyne functionality allows for post-polymerization modification via click chemistry, enabling the creation of functional materials with tailored properties. acs.orgresearchgate.net Acetylenic diols are known to act as surfactants and wetting agents; investigating these properties for the target compound could lead to applications in coatings and inks. researchgate.netresearchgate.netgoogle.com There is also potential for its use in the development of specialty polymers and as a component in kinetic hydrate (B1144303) inhibitor formulations. acs.orgacs.org
Organic Synthesis: The compound could serve as a versatile building block in organic synthesis, providing a scaffold for the construction of more complex molecules. masterorganicchemistry.comkhanacademy.orgmdpi.com
Potential for Large-Scale Synthesis and Industrial Implementation
The transition from laboratory-scale synthesis to industrial production presents several challenges and considerations.
Process Optimization: A key challenge will be the development of a robust and scalable synthetic process. This will involve optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize costs.
Catalyst Selection and Recovery: For catalytic processes, the choice of catalyst is critical. An ideal catalyst would be highly active, selective, and reusable. Efficient methods for catalyst recovery and recycling will be essential for an economically viable process.
Purification: Developing an efficient and scalable purification method to obtain the desired product in high purity is a significant hurdle. Techniques such as distillation, crystallization, and chromatography will need to be evaluated and optimized for large-scale operation.
Safety and Handling: A thorough evaluation of the hazards associated with the starting materials, intermediates, and final product is necessary to ensure safe handling and storage on an industrial scale.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
